molecular formula C14H16N4O3S B1671292 Eniporide CAS No. 176644-21-6

Eniporide

Katalognummer B1671292
CAS-Nummer: 176644-21-6
Molekulargewicht: 320.37 g/mol
InChI-Schlüssel: UADMBZFZZOBWBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eniporide is a Na+/H+ exchange inhibitor . It specifically inhibits the NHE-1 isoform . Eniporide has been shown to improve cardiac performance associated with myocardial ischemia/reperfusion in animals, and limit infarct size in experimental models .


Molecular Structure Analysis

The molecular formula of Eniporide is C14H16N4O3S . Its molecular weight is 320.37 .


Physical And Chemical Properties Analysis

Eniporide is a crystalline solid . It has a molecular weight of 320.37 . The storage conditions for Eniporide are as follows: Powder -20°C 3 years; 4°C 2 years. In solvent -80°C 6 months; -20°C 1 month .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Cardiovascular Pharmacology .

Summary of the Application

Eniporide is a specific Sodium/Hydrogen Exchange Inhibitor (NHE-1 isoform) that has been shown to reduce myocardial cell death and limit infarct size in experimental infarct models . It is used as an adjunctive therapy to reperfusion in patients with acute myocardial infarction (AMI) .

Methods of Application or Experimental Procedures

In the ESCAMI trial, patients with AMI ≤6 h in duration and ST elevation in at least two leads were randomized to receive either eniporide or placebo as an adjunctive therapy to thrombolysis or primary percutaneous transluminal coronary angioplasty (PTCA). Eniporide or placebo had to be administered as a 10-min infusion before the initiation of the reperfusion therapy .

Results or Outcomes

The primary efficacy end point was the cumulative release of α-hydroxybutyrate dehydrogenase (area under the curve from 0 to 72 h). In addition, other cardiac markers, including creatine kinase (CK), CK-MB and troponin T and I were examined. Secondary target variables included relevant cardiovascular events within 6 weeks and total mortality up to 6 months .

2. Cardioprotective Therapy

Specific Scientific Field

This application falls under the field of Cardiovascular Sciences .

Summary of the Application

Inhibition of the sarcolemmal Na+/H+ exchanger (NHE) affords significant protection to myocardium subjected to ischemia and reperfusion, predominantly through reduced intracellular accumulation of Na+ and consequently Ca2+ .

Methods of Application or Experimental Procedures

The key mechanism through which NHE inhibitors afford protection consists in slowing the progression of myocardial injury during ischemia and thereby enhancing myocardial salvage by reperfusion .

Results or Outcomes

Recent clinical studies with the NHE inhibitors cariporide and eniporide in patients with evolving myocardial infarction (MI) and those at risk of MI have provided mixed and somewhat contradictory data .

Safety And Hazards

Eniporide may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . Adequate ventilation should be ensured when handling Eniporide, and accessible safety shower and eye wash station should be provided .

Eigenschaften

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMBZFZZOBWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870132
Record name Eniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eniporide

CAS RN

176644-21-6
Record name Eniporide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176644-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eniporide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 694 g of guanidine and 310 g of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate in 3 l of methanol is stirred for 3 h at 50°. Then, water is added to the reaction mixture, and the crude product which forms as a result is filtered off and recrystallized from methanol. This gives N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide in a yield of 66%.
Quantity
694 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

in stage g) by reaction of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate with guanidine to give the end-product N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide, the guanidino group is introduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eniporide
Reactant of Route 2
Reactant of Route 2
Eniporide
Reactant of Route 3
Reactant of Route 3
Eniporide
Reactant of Route 4
Reactant of Route 4
Eniporide

Citations

For This Compound
691
Citations
U Zeymer, H Suryapranata, JP Monassier… - Journal of the American …, 2001 - jacc.org
… 200 mg eniporide given as a 10-min infusion before start of reperfusion therapy were compared with placebo in 430 patients, and in stage 2, 100 and 150 mg eniporide were compared …
Number of citations: 413 www.jacc.org
A Kovar, T Peters, N Beier… - The Journal of Clinical …, 2001 - Wiley Online Library
The aim of this study was to investigate the pharmacokinetics and pharmacodynamics of the new cardioprotective sodium/proton exchange (NHE‐1) inhibitor eniporide in humans. …
Number of citations: 16 accp1.onlinelibrary.wiley.com
U Zeymer, H Suryapranata, JP Monassier, G Opolski… - Heart Drug, 2001 - karger.com
… cardioprotective efficacy of eniporide as an … eniporide or placebo as an adjunctive therapy to thrombolysis or primary percutaneous transluminal coronary angioplasty (PTCA). Eniporide …
Number of citations: 11 karger.com
M Ten Hove, JG Van Emous… - Molecular and cellular …, 2003 - Springer
… in eniporide treated hearts. After 30 min of reperfusion cariporide as well as eniporide treated … treated with 3 µM eniporide than in hearts treated with 150 nM eniporide (data not shown). …
Number of citations: 50 link.springer.com
O Klass, UM Fischer, E Perez, J Easo, M Bosse… - The Annals of thoracic …, 2004 - Elsevier
… novel Na + /H + exchange inhibitor Eniporide (EMD 96785) on cardiac performance … Eniporide before cardioplegia with added 2 μmol/L Eniporide (ENI-CP+iv; n = 7); 3 mg/kg Eniporide …
Number of citations: 15 www.sciencedirect.com
VA Bhattaram, NV Nagaraja, T Peters… - The Journal of …, 2005 - Wiley Online Library
… Population estimates of clearance and volume of distribution of eniporide were 29.2 L/h (… of distribution of eniporide. The impact of the covariates on eniporide pharmacokinetics is …
Number of citations: 3 accp1.onlinelibrary.wiley.com
M Aldakkak, DF Stowe, JS Heisner… - Journal of …, 2008 - ncbi.nlm.nih.gov
… The pH 7.4 and eniporide groups exhibited similar mitochondrial function and cardiac … after pH 7.4+eniporide. Cardiac function on reperfusion after pH 8+eniporide was better than after …
Number of citations: 40 www.ncbi.nlm.nih.gov
AKS Camara, J An, Q Chen, E Novalija… - Journal of …, 2003 - journals.lww.com
… We used the highly selective NHE-1 inhibitor eniporide, which is two or three times more potent than HOE-642 or HOE-694 in inhibiting cellular 22 Na + uptake after acidosis. The …
Number of citations: 29 journals.lww.com
RB Marala, JA Brown, JX Kong, WR Tracey… - European journal of …, 2002 - Elsevier
… that of eniporide and … eniporide or cariporide (IC 50 =23 and 36 nM, respectively). Zoniporide was also more selective at inhibiting human NHE-1 vs. human NHE-2 than either eniporide …
Number of citations: 45 www.sciencedirect.com
Y Wang, JW Meyer, M Ashraf, GE Shull - Circulation research, 2003 - Am Heart Assoc
… presence of the NHE1 inhibitor eniporide, subjected to 40 minutes of … In the absence of eniporide, left ventricular developed … In the presence of eniporide, however, wild-type hearts were …
Number of citations: 123 www.ahajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.